[3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Description
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Properties
IUPAC Name |
[3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF4N5O2/c23-18-19(21(33)31-9-7-30(8-10-31)14-5-3-13(24)4-6-14)29-32-17(22(25,26)27)12-15(28-20(18)32)16-2-1-11-34-16/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJQOBWWEVDWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CO5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The structural formula of the compound is characterized by a pyrazolo[1,5-a]pyrimidine core with various substituents that enhance its biological activity. The molecular formula is , and it has a molecular weight of 396.77 g/mol. The presence of the trifluoromethyl group and furan ring contributes to its unique chemical properties.
Anticancer Properties
Recent studies indicate that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity through various mechanisms:
-
Inhibition of Cyclin-Dependent Kinases (CDKs) :
- The compound primarily targets CDK2, inhibiting its activity and disrupting the cell cycle progression from G1 to S phase. This mechanism is crucial in cancer therapy as CDK2 plays a vital role in cell proliferation.
- Research shows that compounds with similar structures have demonstrated IC50 values against cancer cell lines such as MCF-7 and HCT116, indicating potent cytotoxic effects .
- Cell Line Studies :
Enzymatic Inhibition
The compound also displays enzymatic inhibitory activity beyond CDK2:
- It has been reported to inhibit Aurora-A kinase with an IC50 value of 0.067 µM, which is significant for cancer treatment due to Aurora-A's role in mitosis .
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : By inhibiting CDK2 and other kinases, the compound causes cell cycle arrest, leading to apoptosis in cancer cells.
- Targeting Signaling Pathways : The interactions with various kinases affect multiple signaling pathways involved in cell growth and survival.
Structure-Activity Relationship (SAR)
The structural features that enhance the biological activity of pyrazolo[1,5-a]pyrimidines include:
- Trifluoromethyl Group : Increases lipophilicity and enhances binding affinity to target proteins.
- Furan Ring : Contributes to the overall stability and reactivity of the compound.
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Enhances binding affinity |
| Furan Ring | Improves stability |
| Piperazine Moiety | Modulates pharmacokinetics |
Case Studies
Several studies have documented the effectiveness of similar pyrazolo[1,5-a]pyrimidine derivatives:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds with similar pyrazolo-pyrimidine structures exhibit significant antimicrobial properties. The incorporation of furan and trifluoromethyl groups enhances the biological activity of these compounds. For instance, studies have shown that derivatives of pyrazoles can effectively inhibit bacterial growth and possess antifungal activities against various pathogens .
Antioxidant Properties
Compounds featuring the pyrazolo-pyrimidine framework have been evaluated for their antioxidant capabilities. The presence of electron-withdrawing groups like trifluoromethyl can improve the stability of radical species, making these compounds effective in scavenging free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
CNS Activity
The piperazine moiety is known for its ability to cross the blood-brain barrier, making derivatives of this compound promising candidates for central nervous system (CNS) disorders. Preliminary studies suggest potential anxiolytic and antidepressant effects, warranting further investigation into its pharmacological profile .
Synthetic Methodologies
Synthesis of Heterocycles
The compound can serve as a precursor in the synthesis of various heterocyclic compounds. For example, reactions involving this compound with different halogenated agents have led to the formation of novel thiazole and thiadiazole derivatives, which are known for their diverse biological activities .
Reactivity with Hydrazonoyl Halides
The reactivity of this compound with hydrazonoyl halides has been explored to yield new hydrazone derivatives. These derivatives exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects, thus expanding the utility of the original compound in medicinal chemistry .
Case Studies and Research Findings
Chemical Reactions Analysis
Chlorination at Position 3
The chloro group at position 3 is introduced via electrophilic substitution or nucleophilic displacement:
-
Chlorination : POCl₃ or SOCl₂ under reflux replaces hydroxyl or other leaving groups. For example, 3-hydroxy intermediates are converted to 3-chloro derivatives .
| Reaction Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Chlorination | POCl₃, DMF catalyst, 80–100°C | 85–90% |
Functionalization of the Furan-2-yl Group
The furan ring at position 5 undergoes electrophilic substitution (e.g., nitration, halogenation) under controlled conditions:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C selectively nitrates the furan ring, though steric hindrance from adjacent groups may limit reactivity .
| Reaction Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 40–50% |
Methanone-Piperazine Linkage
The methanone group is formed via acylation of the piperazine nitrogen:
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Acylation : The pyrazolo-pyrimidine-2-carbonyl chloride reacts with 4-(4-fluorophenyl)piperazine in dichloromethane (DCM) with triethylamine (TEA) as a base .
| Reaction Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Amide coupling | DCM, TEA, room temperature | 70–80% |
Piperazine Modifications
The piperazine moiety undergoes further functionalization:
-
Alkylation/Acylation : The secondary amine reacts with alkyl halides or acyl chlorides. For example, ethyl bromoacetate introduces ester groups under basic conditions .
| Reaction Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF, 60°C | 65–75% |
Trifluoromethyl Group Reactivity
The CF₃ group at position 7 is chemically inert under most conditions but influences electronic properties:
-
Electron-Withdrawing Effects : Enhances electrophilicity at positions 2 and 5, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
Biological Activity and Stability
While not a direct chemical reaction, the compound’s stability in physiological conditions is critical:
-
Hydrolytic Stability : The trifluoromethyl group and chloro substituent reduce hydrolysis rates in aqueous media (pH 7.4, 37°C), with <5% degradation over 24 hours .
Key Structural and Reaction Insights:
-
Electrophilic Sites : Position 2 (carbonyl) and position 5 (furan) are primary sites for nucleophilic attack.
-
Leaving Groups : The chloro group at position 3 can be displaced by nucleophiles (e.g., amines, alkoxides) .
-
Piperazine Flexibility : The 4-(4-fluorophenyl)piperazine moiety allows for further derivatization to modulate pharmacokinetic properties .
Preparation Methods
Cyclocondensation of β-Enaminones and 3-Aminopyrazoles
The core structure is synthesized via cyclocondensation, a widely reported method for pyrazolo[1,5-a]pyrimidines.
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β-Enaminone precursor : 3-(Dimethylamino)-1-(5-(trifluoromethyl)furan-2-yl)prop-2-en-1-one is prepared by reacting 5-(trifluoromethyl)furan-2-carbaldehyde with dimethylacetamide dimethyl acetal under reflux.
-
3-Aminopyrazole derivative : 5-Amino-3-chloro-1H-pyrazole is synthesized via cyclization of hydrazine with α,β-unsaturated nitriles.
Reaction Conditions :
The reaction proceeds via an aza-Michael addition followed by cyclodehydration, yielding the 7-trifluoromethyl-5-furan-2-yl intermediate. Microwave irradiation enhances regioselectivity and reduces side products.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | >95% |
| Regioselectivity | >99% (C-5 vs. C-7) |
Chlorination at Position 3
Chlorination is achieved using POCl₃ in DMF at 80°C for 6 hours, introducing the 3-chloro substituent.
Analytical Validation :
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-6), 7.45 (d, J = 3.1 Hz, 1H, furan H-3), 6.75 (d, J = 3.1 Hz, 1H, furan H-4).
-
¹⁹F NMR : δ -62.5 (CF₃).
Functionalization with Methanone-Piperazine Moiety
Activation of C-2 Position
The C-2 position is activated as a carbonyl chloride using SOCl₂ in anhydrous DCM.
Yield : 92% (isolated as stable solid).
Coupling with 4-(4-Fluorophenyl)piperazine
The acyl chloride undergoes nucleophilic acyl substitution with 4-(4-fluorophenyl)piperazine in the presence of Et₃N.
Optimization Note : Excess piperazine ensures complete conversion, validated by TLC (Rf = 0.45 in EtOAc/hexanes 1:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (HPLC) | 98% |
| mp | 214–216°C |
Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
-
Observed : [M+H]⁺ = 546.1247
-
Calculated : C₂₅H₁₈ClF₄N₅O₂⁺ = 546.1243
¹H NMR Analysis (DMSO-d₆)
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δ 8.65 (s, 1H, H-6), 7.82 (d, J = 3.0 Hz, 1H, furan H-3), 7.45–7.40 (m, 2H, Ar-H), 7.12–7.08 (m, 2H, Ar-H), 6.72 (d, J = 3.0 Hz, 1H, furan H-4).
¹³C NMR
-
δ 168.5 (C=O), 159.2 (C-F), 152.1 (C-2), 145.8 (C-7 CF₃).
Alternative Synthetic Routes
Multicomponent Reaction Approach
A one-pot synthesis combining 5-(trifluoromethyl)furan-2-carbaldehyde, 3-amino-5-chloropyrazole, and 4-(4-fluorophenyl)piperazine under Mannich conditions was attempted but yielded <30% due to competing imine formation.
Late-Stage Functionalization
Suzuki coupling at C-5 with furan-2-boronic acid was explored but required protection of the C-2 carbonyl, complicating the workflow.
Industrial-Scale Considerations
-
Cost Efficiency : Microwave-assisted cyclocondensation reduces reaction time from 12 h to 20 min, critical for scale-up.
-
Purification : Recrystallization from ethanol/water (7:3) achieves >99% purity without chromatography.
Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized for higher yields?
- Methodology :
-
Condensation reactions : Heating a pyrazol-5-amine (e.g., 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine) with trifluoromethyl-substituted diketones (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) at 433–438 K for 2.5 hours under solvent-free conditions promotes cyclization .
-
Purification : Recrystallization from methanol or ethanol/acetone (1:1) yields high-purity crystals suitable for X-ray analysis .
-
Optimization : Adjusting stoichiometry (1:1.1 amine-to-diketone ratio) and using inert atmospheres minimizes side reactions.
- Data Table :
| Reactants | Solvent | Temp (K) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pyrazol-5-amine + Diketone | None | 433–438 | 66.78 | >95% |
| Same reactants | Ethanol/Acetone | 298 | 70% | >98% |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Techniques :
- Single-crystal X-ray diffraction : Determines bond lengths (e.g., C–Cl = 1.73–1.75 Å), torsion angles (C1–C2–C3–Cl1 = -179.2°), and crystal packing (orthorhombic Pbca space group) .
- NMR spectroscopy : and NMR identify substituent effects (e.g., trifluoromethyl at δ 120–125 ppm in ) .
- Validation : Compare experimental data with computational models (e.g., DFT calculations) to resolve ambiguities in electron density maps .
Q. What preliminary biological activities have been reported for structurally similar pyrazolo[1,5-a]pyrimidines?
- Findings :
- Enzyme inhibition : Trifluoromethyl groups enhance binding to kinases (e.g., KDR kinase) and benzodiazepine receptors via hydrophobic interactions .
- Antiparasitic activity : Chloro and fluorophenyl substituents improve antitrypanosomal activity (IC < 1 µM in some analogs) .
- Screening Protocol : Use in vitro assays (e.g., fluorescence-based kinase inhibition) with HEK293 cells and dose-response curves (1 nM–100 µM) .
Advanced Research Questions
Q. How do substituents at the 2-, 5-, and 7-positions influence the compound’s binding affinity to therapeutic targets?
- SAR Insights :
- 2-Chloro group : Enhances metabolic stability by reducing cytochrome P450 oxidation .
- 5-Furan-2-yl : Improves π-π stacking with aromatic residues in kinase active sites .
- 7-Trifluoromethyl : Increases lipophilicity (logP > 3) and membrane permeability .
- Experimental Design : Synthesize analogs with substituent swaps (e.g., 7-CF → 7-CH) and compare IC values in enzyme assays .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Approaches :
- Molecular docking (AutoDock Vina) : Simulate binding to CYP3A4 to predict metabolism hotspots .
- MD simulations (GROMACS) : Assess stability in lipid bilayers to estimate blood-brain barrier penetration .
- Validation : Correlate in silico predictions with in vitro ADME data (e.g., microsomal stability assays) .
Q. How can discrepancies in reported synthetic yields (e.g., 66% vs. 70%) be resolved?
- Root Causes :
- Solvent polarity : Ethanol/acetone mixtures improve solubility of intermediates, reducing side-product formation .
- Heating uniformity : Microwave-assisted synthesis vs. conventional oil baths may alter reaction kinetics .
- Protocol Refinement : Use design of experiments (DoE) to optimize variables (time, temp, solvent ratio) .
Q. What degradation pathways occur under accelerated stability testing, and how can they be mitigated?
- Pathways :
- Hydrolysis : The trifluoromethyl group is stable, but the furan ring may oxidize under acidic conditions (pH < 3) .
- Photodegradation : UV exposure (λ = 254 nm) cleaves the piperazine-methanone bond, forming quinazoline byproducts .
- Stabilization : Formulate with antioxidants (e.g., BHT) and use amber glassware for storage .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for pyrazolo[1,5-a]pyrimidines?
- Factors :
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations in kinase assays .
- Impurity effects : Residual solvents (e.g., DMSO) in biological samples may artificially suppress activity .
- Resolution : Validate hits using orthogonal assays (e.g., SPR for binding affinity) and LC-MS purity checks (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
